molecular formula C18H16FNO3S B5784198 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate

Katalognummer B5784198
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: VSPAZXHEQPYYBR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate, also known as ESI-09, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. It is a potent and selective inhibitor of the epithelial sodium channel (ENaC) and has shown promise in treating various diseases such as cystic fibrosis, hypertension, and pulmonary edema.

Wirkmechanismus

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate is a selective inhibitor of ENaC, which is a protein that regulates the movement of sodium ions across cell membranes. ENaC is found in various tissues throughout the body, including the lungs, kidneys, and colon. Inhibition of ENaC reduces the movement of sodium ions, which can have various physiological effects depending on the tissue.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the tissue. In the lungs, inhibition of ENaC by this compound can reduce the accumulation of mucus and fluid, improving lung function. In the kidneys, inhibition of ENaC can reduce sodium reabsorption, leading to increased urine output and reduced blood pressure. In the colon, inhibition of ENaC can reduce sodium absorption, leading to increased water retention and softer stools.

Vorteile Und Einschränkungen Für Laborexperimente

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has several advantages as a research tool. It is a potent and selective inhibitor of ENaC, making it a useful tool for studying the physiological effects of ENaC inhibition. It is also relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. It has a relatively short half-life, which can make it difficult to maintain consistent inhibition over long periods of time. Additionally, its effects can be tissue-specific, which can make it difficult to generalize its effects across different tissues.

Zukünftige Richtungen

There are several future directions for research on 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate. One area of interest is its potential in treating hypertension and pulmonary edema. Further studies are needed to determine its efficacy in these conditions and to identify any potential side effects. Another area of interest is its potential in treating other diseases that are characterized by overactive ENaC, such as Liddle syndrome and pseudohypoaldosteronism. Finally, there is a need for further research on the mechanism of action of this compound, particularly in tissues outside of the lungs.

Synthesemethoden

The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate involves a multi-step process that begins with the reaction of 4-aminophenyl 2-fluorobenzoate with morpholine to form 4-(4-morpholinyl)phenyl 2-fluorobenzoate. This intermediate is then reacted with carbon disulfide to form this compound.

Wissenschaftliche Forschungsanwendungen

4-(4-morpholinylcarbonothioyl)phenyl 2-fluorobenzoate has been extensively studied for its potential therapeutic applications. Its ability to inhibit ENaC makes it a promising candidate for the treatment of cystic fibrosis, a genetic disease that affects the lungs and digestive system. ENaC is overactive in patients with cystic fibrosis, leading to the accumulation of thick, sticky mucus in the lungs. This compound has been shown to reduce the activity of ENaC, which could help to thin the mucus and improve lung function.
In addition to cystic fibrosis, this compound has also been studied for its potential in treating hypertension and pulmonary edema. Hypertension is a condition characterized by high blood pressure, and ENaC has been implicated in its development. This compound has been shown to reduce blood pressure in animal models, suggesting that it could be a potential treatment for hypertension. Pulmonary edema, a condition in which fluid accumulates in the lungs, can also be caused by overactive ENaC. This compound has been shown to reduce the accumulation of fluid in the lungs, making it a potential treatment for pulmonary edema.

Eigenschaften

IUPAC Name

[4-(morpholine-4-carbothioyl)phenyl] 2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3S/c19-16-4-2-1-3-15(16)18(21)23-14-7-5-13(6-8-14)17(24)20-9-11-22-12-10-20/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPAZXHEQPYYBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201059
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.